molecular formula C8H5F2NO2 B1325370 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene CAS No. 934625-92-0

1,2-difluoro-3-[(E)-2-nitrovinyl]benzene

Cat. No.: B1325370
CAS No.: 934625-92-0
M. Wt: 185.13 g/mol
InChI Key: JDRSMSYNVLDZLA-SNAWJCMRSA-N
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Description

1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene is an organic compound with the molecular formula C8H5F2NO2 It is characterized by the presence of two fluorine atoms and a nitrovinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene can be synthesized through a multi-step process involving the introduction of fluorine atoms and a nitrovinyl group to a benzene ring. One common method involves the nitration of 1,2-difluorobenzene followed by a Wittig reaction to introduce the nitrovinyl group. The reaction conditions typically involve the use of strong acids for nitration and phosphonium ylides for the Wittig reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in electron transfer reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene is unique due to the presence of both fluorine atoms and a nitrovinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,2-difluoro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSMSYNVLDZLA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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